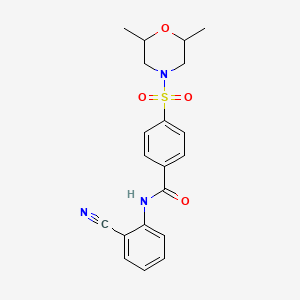

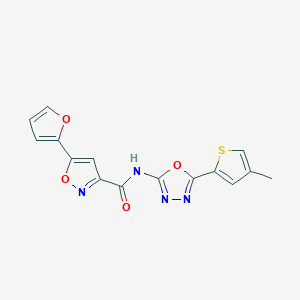

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, also known as BIRB796, is a small molecule inhibitor that targets p38 mitogen-activated protein kinase (MAPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrase Isoenzymes

A study by Supuran et al. (2013) discusses the synthesis and biochemical evaluation of aromatic sulfonamides, including compounds structurally related to "N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide", as inhibitors of carbonic anhydrase (CA) isoenzymes hCA I, II, IV, and XII. These compounds demonstrated nanomolar inhibitory activities, indicating their potential in developing treatments for disorders involving aberrant CA activity, such as glaucoma and cancer Supuran, Maresca, Gregáň, & Remko, 2013.

Cannabinoid Receptor Ligands

Research by Worm et al. (2009) identified sulfamoyl benzamides as a new series of cannabinoid receptor ligands. Modifications to the sulfonamide functionality led to the discovery of potent and selective CB2 agonists. These findings support the role of related compounds in modulating cannabinoid receptor activity, which could be beneficial in pain management and treating inflammatory diseases Worm, Weaver, Green, Saeui, Dulay, Barker, Cassel, Stabley, Dehaven, Labuda, Koblish, Brogdon, Smith, & Dolle, 2009.

Enzyme Inhibition for Neurodegenerative Diseases

A study by Fatima et al. (2013) on N-substituted benzene sulfonamide derivatives demonstrated significant antioxidant and enzyme inhibitory activities, particularly against acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that degrade neurotransmitters Fatima, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013.

Development of Azo Disperse Dyes

Rufchahi and Mohammadinia (2014) explored the synthesis of azo disperse dyes using a compound with a similar sulfonamide group, showing applications in the textile industry for producing colored fabrics with specific properties Rufchahi & Mohammadinia, 2014.

Activation of Soluble Guanylyl Cyclase

Schindler et al. (2006) investigated anthranilic acid derivatives, noting their role in activating soluble guanylyl cyclase (sGC), a key enzyme in cardiovascular signaling pathways. This highlights the therapeutic potential of related compounds in treating cardiovascular diseases Schindler, Strobel, Schönafinger, Linz, Löhn, Martorana, Rütten, Schindler, Busch, Sohn, Töpfer, Pistorius, Jannek, & Mülsch, 2006.

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14-12-23(13-15(2)27-14)28(25,26)18-9-7-16(8-10-18)20(24)22-19-6-4-3-5-17(19)11-21/h3-10,14-15H,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZVYXWVGNZZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2431706.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2431709.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)

![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2431728.png)